![molecular formula C7H7BrN2O B6591655 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1453799-69-3](/img/structure/B6591655.png)

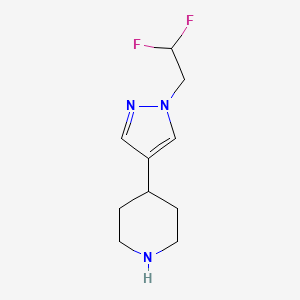

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

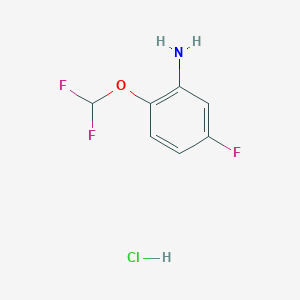

2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

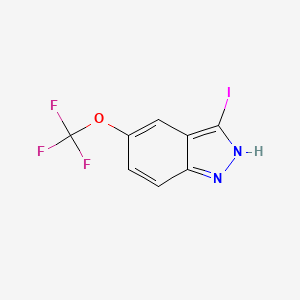

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

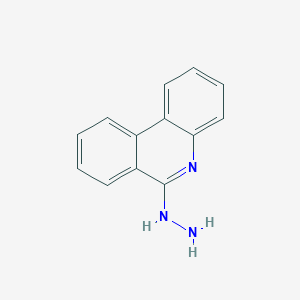

Pyrazolo[3,4-b]pyridine, a related compound, has been extensively researched for its versatility as a scaffold in the design of kinase inhibitors. The ability of this scaffold to bind to the hinge region of kinases, among other key interactions, makes it a significant focus in the development of therapeutic agents targeting a wide range of kinase-related diseases. This research underscores the potential of heterocyclic compounds in medicinal chemistry, particularly in designing inhibitors with potency and selectivity (Wenglowsky, 2013).

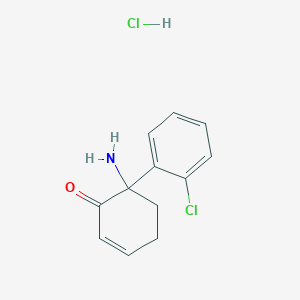

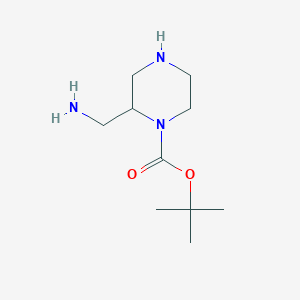

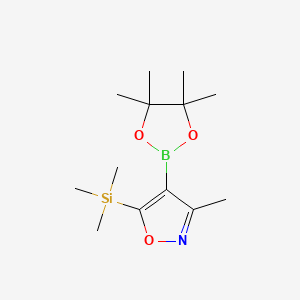

Pyrrolidine in Drug Discovery

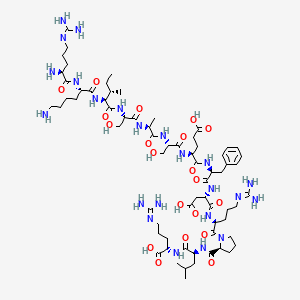

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold provides efficient exploration of pharmacophore space, contributing to stereochemistry and increased three-dimensional coverage. The review on pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, emphasizes the structural diversity and biological activity impact, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Diketopyrrolopyrroles in Optical Applications

Diketopyrrolopyrroles (DPPs) have emerged as widely used dyes across various applications, including high-quality pigments and fluorescence imaging, due to their significant optical properties. The synthesis, reactivity, and relationship between structure and optical properties of DPPs have been comprehensively reviewed, showcasing their potential in real-world applications and the ongoing interest in exploring these heterocycles for new uses (Grzybowski & Gryko, 2015).

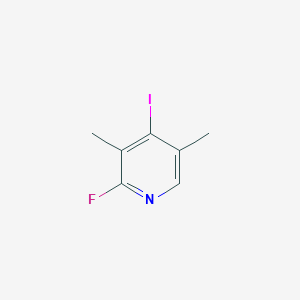

Regioselectivity in Bromination of Pyridines

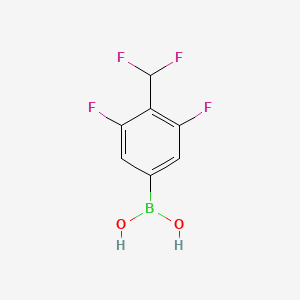

The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines contributes to the understanding of how nitrogen in the ring affects bromination outcomes. This research is particularly relevant in synthesizing compounds like "2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one," where selective bromination plays a crucial role (Thapa et al., 2014).

Mechanism of Action

Mode of Action

Similar compounds have been found to inhibit casein kinase 1 alpha and/or delta (csnk1α and/or δ), which are useful for the treatment of proliferative disorders .

Pharmacokinetics

The compound’s molecular weight (215.05) and structure suggest it may have reasonable bioavailability . .

Result of Action

Given the potential inhibition of Casein kinase 1 alpha and/or delta (CSNK1α and/or δ), the compound may have effects on cell proliferation .

Action Environment

The compound should be stored at 2-8°c and protected from light to maintain its stability .

Properties

IUPAC Name |

2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBFQTFAVOBREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)